
(Trimethylsilyl)methacrylate
概要
説明
“(Trimethylsilyl)methacrylate” is a methacrylate-based monomer with a linear formula of H2C=C (CH3)CO2Si (CH3)3 . It has a molecular weight of 158.27 g/mol . This compound is often used in the synthesis of polymers and copolymers .
Synthesis Analysis
The synthesis of “(Trimethylsilyl)methacrylate” involves various chemical reactions. For instance, it has been used in the synthesis of alkyne-functionalized polymers and copolymers . In another study, it was synthesized and evaluated as a potential dry-developable chemically amplified photoresist .
Molecular Structure Analysis
The molecular structure of “(Trimethylsilyl)methacrylate” is characterized by its IUPAC name, trimethylsilyl 2-methylprop-2-enoate . The InChI string is InChI=1S/C7H14O2Si/c1-6 (2)7 (8)9-10 (3,4)5/h1H2,2-5H3, and the canonical SMILES string is CC (=C)C (=O)O [Si] © ©C .
Chemical Reactions Analysis
“(Trimethylsilyl)methacrylate” undergoes various chemical reactions. For example, it has been found to react with acrylates and methacrylates in vitro, leading to alkylation of the erythrocyte membrane . It has also been reported to form highly bulky silyl methacrylate tris(trimethylsilyl)silyl methacrylate (TTMSSMA) from the sodium salt of methacrylic acid and supersilyl .
Physical And Chemical Properties Analysis
“(Trimethylsilyl)methacrylate” is a liquid at room temperature . It has a vapor pressure of less than 5 mmHg at 25 °C, a refractive index (n20/D) of 1.415, a boiling point of 51-51.5 °C/20 mmHg, and a density of 0.89 g/mL at 25 °C . The compound is also characterized by a topological polar surface area of 26.3 Ų .
科学的研究の応用
Polymer Synthesis
Trimethylsilyl methacrylate is often used in the synthesis of polymers. For instance, it has been used in the asymmetric anionic polymerization of tris(trimethylsilyl)silyl methacrylate to produce a highly isotactic helical chiral polymer . This polymer shows a high chiral recognition ability for racemic compounds and is utilized as chiral stationary phases for high-performance liquid chromatography .
Post-Polymerization Modification
3-(Trimethylsilyl)propargyl methacrylate, a related compound, is a methacrylate-based monomer used in the synthesis of alkyne-functionalized polymers and copolymers . The incorporation of alkynes allows for rapid post-polymerization modification through reactions, such as copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-yne click reactions .
Silicone Modified Polyurethane Acrylate (SPUA) Prepolymers
Trimethylsilyl methacrylate has been used in the preparation of silicone modified polyurethane acrylate (SPUA) prepolymers . These prepolymers were prepared from dicyclohexylmethane-4, 4′-diisocyanate (HMDI), PPG1000, triethylene glycol (TEG), 2-hydroxyethyl acrylate (HEA), and multi-hydroxyalkyl silicone (MI-III) with tris(trimethylsiloxy)silyl propyl side groups .
Chemical Reactions
The tris(trimethylsilyl)silyl (TTMSS) group, also called the hyper-silyl, sisyl, or supersilyl group, is an extremely bulky silyl group and has recently been used to induce diastereoselectivity in various reactions, such as (2þ2) cyclizations, Mukaiyama aldol reactions and cascade reactions of its enol ether .
Stable One-Handed Helical Structure
The asymmetric anionic polymerization of TTMSSMA using an anionic initiator in the presence of a chiral ligand can develop a novel bulky methacrylate that will produce optically active polymers with a one-handed helical structure .
Isotactic Radical Propagation
The TTMSS group in the methacrylate is sufficiently bulky to dictate the isotactic radical propagation, as is done by the triaryl group .
Safety and Hazards
“(Trimethylsilyl)methacrylate” is considered hazardous. It is highly flammable and in contact with water, it releases flammable gases which may ignite spontaneously. It is harmful if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation and drowsiness or dizziness. It is also suspected of causing cancer .
作用機序
Target of Action
Trimethylsilyl methacrylate (TMSMA) is primarily used as a monomer in the field of polymer chemistry . Its primary targets are the polymer chains where it is incorporated during the polymerization process .
Mode of Action
TMSMA interacts with its targets (polymer chains) through a process known as polymerization . This process involves the reaction of monomer molecules together in a chemical reaction to form polymer chains or three-dimensional networks . In the case of TMSMA, it can be polymerized under anionic conditions to give stereoregular polymers .
Biochemical Pathways
The biochemical pathway of TMSMA primarily involves the process of anionic polymerization . This process leads to the formation of polymers with a specific arrangement of the TMSMA units, which can significantly affect the properties of the resulting polymer .
Pharmacokinetics
It’s worth noting that tmsma is characterized by a high gi absorption and bbb permeant .
Result of Action
The result of TMSMA’s action is the formation of polymers with specific stereochemical configurations . These polymers can have a variety of uses, depending on the specific properties conferred by the stereochemical arrangement of the TMSMA units .
Action Environment
The action of TMSMA is influenced by various environmental factors. For instance, the rate and extent of polymerization can be affected by factors such as temperature and the presence of a catalyst . Additionally, TMSMA is characterized by a vapor pressure of less than 5 mmHg at 25 °C, indicating that it can evaporate into the air from open containers exposed to ambient conditions .
特性
IUPAC Name |
trimethylsilyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2Si/c1-6(2)7(8)9-10(3,4)5/h1H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQNYIRJCLTTOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25499-03-0 | |
| Record name | 2-Propenoic acid, 2-methyl-, trimethylsilyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25499-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5074002 | |
| Record name | 2-Propenoic acid, 2-methyl-, trimethylsilyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenoic acid, 2-methyl-, trimethylsilyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Trimethylsilyl methacrylate | |
CAS RN |
13688-56-7 | |
| Record name | Trimethylsilyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13688-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, trimethylsilyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013688567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, trimethylsilyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 2-methyl-, trimethylsilyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylsilyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


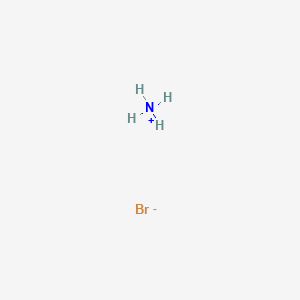

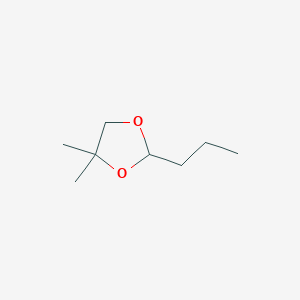
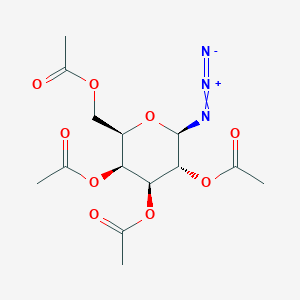
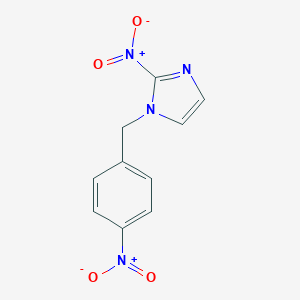


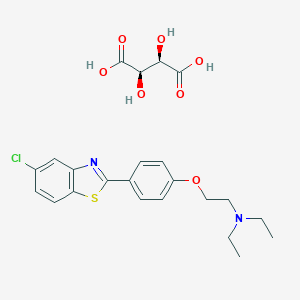
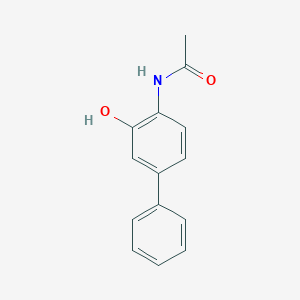

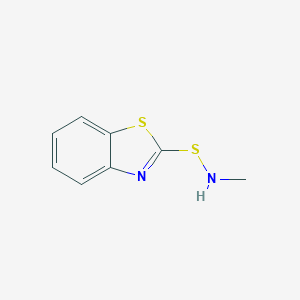
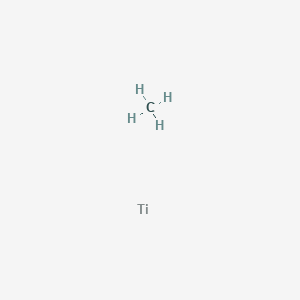
![1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B80072.png)